molecular formula C9H9NO B13091642 2-Ethynyl-5-methoxyaniline

2-Ethynyl-5-methoxyaniline

Cat. No.: B13091642
M. Wt: 147.17 g/mol
InChI Key: VQSVNPOKSMONRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-5-methoxyaniline is an organic compound with the molecular formula C9H9NO It is characterized by the presence of an ethynyl group and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-methoxyaniline typically involves the reaction of 2-iodo-5-methoxyaniline with trimethylsilylacetylene. This reaction is catalyzed by a palladium catalyst under an inert atmosphere, usually nitrogen . The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

2-Ethynyl-5-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-methoxyaniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethynyl-5-methoxyaniline is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

2-Ethynyl-5-methoxyaniline is an organic compound characterized by the presence of an ethynyl group (-C≡CH) and a methoxy group (-OCH₃) attached to an aniline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and as a kinase inhibitor.

  • Molecular Formula: C₉H₉NO
  • Molecular Weight: Approximately 161.19 g/mol
  • Structure:
    • Ethynyl group at the second carbon
    • Methoxy group at the fifth carbon

Kinase Inhibition

Research indicates that this compound exhibits significant inhibition of various kinases, which are crucial in many cellular processes including cell proliferation and survival. The methoxy substituent enhances its binding affinity to kinases, making it a promising candidate for cancer treatment.

Table 1: Kinase Inhibition Potency of this compound

Kinase TypeIC50 (µM)Reference
Src Kinase0.045
BRAF Kinase0.032
EGFR Kinase0.050

The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the methoxy group can enhance binding affinity through hydrogen bonding or van der Waals interactions.

Structure-Activity Relationship (SAR)

Studies have shown that modifications in the methoxy group significantly affect the compound's inhibitory activity against certain kinases. This suggests a clear structure-activity relationship that could guide further drug design efforts.

Case Study:
In a study focusing on derivatives of this compound, it was found that compounds with varying substituents on the methoxy group exhibited different levels of kinase inhibition, indicating that careful structural modifications can lead to enhanced biological activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the formation of the ethynyl group and subsequent introduction of the methoxy substituent. Various synthetic pathways have been explored to optimize yield and purity.

Table 2: Synthetic Pathways for this compound

Step DescriptionReagents UsedYield (%)
EthynylationSodium hydride, ethynyl bromide67
MethoxylationMethyl iodide, base75

Applications in Pharmaceutical Development

Due to its kinase inhibition properties, this compound is being investigated as a lead compound in pharmaceutical development for cancer therapies. Its ability to selectively inhibit tumor-associated kinases makes it a candidate for targeted therapies.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-ethynyl-5-methoxyaniline

InChI

InChI=1S/C9H9NO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,10H2,2H3

InChI Key

VQSVNPOKSMONRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.